molecular formula C16H13N5O3 B2645758 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide CAS No. 2097898-65-0

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide

Cat. No.: B2645758
CAS No.: 2097898-65-0
M. Wt: 323.312
InChI Key: UKHNSBXQOUTJJU-UHFFFAOYSA-N
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Description

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide is a heterocyclic compound featuring an indole core linked to a 1,2,4-oxadiazole ring via a methylene bridge. The 1,2,4-oxadiazole moiety is further substituted at position 3 with a 5-methyl-1,2-oxazol-3-yl group. This structural complexity combines three pharmacologically relevant motifs:

  • Indole: Known for modulating receptor interactions (e.g., serotonin receptors) and enhancing bioavailability .
  • 1,2,4-Oxadiazole: Imparts metabolic stability and hydrogen-bonding capacity, often used in drug design for kinase inhibition .
  • 5-Methyl-1,2-oxazole: Enhances lipophilicity and may influence target selectivity .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-3-2-10-4-5-17-12(10)7-11/h2-7,17H,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHNSBXQOUTJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of oxadiazole and indole derivatives. The incorporation of the oxazole moiety is particularly significant as it contributes to the compound's biological properties.

Antioxidant Activity

Research has shown that compounds containing indole and oxadiazole moieties exhibit protective effects against oxidative stress. For instance, a study involving related indole derivatives demonstrated their ability to protect fibroblasts against glutathione depletion induced by buthionine sulfoximine, suggesting potential antioxidant activity . This property is crucial as oxidative stress is implicated in various diseases.

Antimicrobial Activity

The biological activity of similar compounds has been explored in the context of antimicrobial effects. Indole derivatives have been reported to possess antibacterial properties against various pathogens. For example, research indicates that certain oxadiazole derivatives exhibit promising antimicrobial activity against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

In Vivo Studies

In vivo studies are essential for understanding the pharmacological potential of new compounds. Although direct studies on this compound are scarce, related compounds have shown significant effects in animal models. For instance, certain oxadiazole derivatives demonstrated anti-inflammatory effects and were evaluated for their selectivity in inhibiting cyclooxygenase enzymes (COX) .

Case Studies

Several studies highlight the biological relevance of compounds with similar structures:

  • Oxadiazole Derivatives : A study synthesized a series of 5-methyl-substituted oxadiazoles and evaluated their protective effects against oxidative stress in cellular models . The findings indicated that modifications on the indole ring could enhance biological activity.
  • Indole-Based Compounds : Research on indole derivatives revealed their ability to act as effective antioxidants and potential therapeutic agents against oxidative damage . These findings provide a basis for further exploration into the biological activities of related compounds.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds related to the indole and oxadiazole scaffolds possess promising antifungal properties. A study demonstrated that synthesized indole-based 1,3,4-oxadiazoles exhibited higher antifungal activity compared to traditional antifungal agents like pimprinine. The structural modifications introduced by the oxadiazole moiety were found to enhance the biological activity against various fungal strains .

Antioxidant Properties

The compound has been evaluated for its protective effects against oxidative stress. In vitro and in vivo studies showed that derivatives of indole and oxadiazole could protect cells from oxidative damage induced by specific stressors. For instance, compounds were screened for their ability to protect Friedreich's ataxia fibroblasts from glutathione depletion, demonstrating notable antioxidant activities .

Neuroprotective Effects

The neuroprotective potential of similar indole derivatives has been explored in models of neurodegenerative diseases. Research findings suggest that these compounds can enhance cell survival under stress conditions, indicating their potential use in treating neurodegenerative disorders .

Synthetic Routes

The synthesis of N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide typically involves multi-step synthetic pathways that integrate various chemical transformations. Key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the indole moiety via nucleophilic substitution or coupling reactions.

These methods allow for the fine-tuning of the compound's structure to optimize its biological activity.

In Vitro Studies

Biological evaluations have included screening for cytotoxicity and efficacy against specific targets. For example, bioassays conducted on synthesized derivatives have shown varying degrees of activity against fungal pathogens and cancer cell lines, indicating a broad spectrum of potential applications in treating infectious diseases and cancers .

In Vivo Studies

In vivo studies using model organisms such as Caenorhabditis elegans have provided insights into the compound's protective effects against oxidative stress and its role in enhancing survival rates under harmful conditions . These findings suggest that further exploration could lead to therapeutic applications in human health.

Tables

Application AreaKey Findings
Antifungal ActivityHigher activity than traditional agents; effective against multiple strains
Antioxidant PropertiesProtects cells from oxidative stress; enhances survival in model organisms
Neuroprotective EffectsPotential use in neurodegenerative disease treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Core Structure Substituents/Linkers Potential Applications Key Differences
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide (Target) Indole-6-carboxamide 1,2,4-Oxadiazole-methyl linker; 5-methyl-1,2-oxazol-3-yl substituent Hypothesized: Oncology, antiviral Unique indole-oxadiazole-oxazole triad; no thioether or nitro groups
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide 1,2,4-Oxadiazole-methylthio linker; nitro-phenylamino group Cancer, thrombosis, viral infections Thioether bridge; nitro group enhances electron-withdrawing properties
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1) Sulfonamide Schiff base linker; 5-methyl-1,2-oxazol-3-yl substituent Antimicrobial, metal chelation Sulfonamide core vs. carboxamide; Schiff base enables metal coordination
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol 1,3,4-Oxadiazole-thiol Indole-methyl substituent; thiol group Antimicrobial, enzyme inhibition 1,3,4-Oxadiazole isomer; thiol group increases reactivity vs. methylene linker
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide Indazole-3-carboxamide Triazolopyridine-oxadiazole linker; 3-methyl-1,2,4-oxadiazol-5-yl substituent Kinase inhibition, oncology Indazole core; triazolopyridine linker may enhance π-π stacking with targets

Key Structural and Functional Insights

Heterocyclic Core Variations

  • Indole vs.
  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole isomer (target compound) is more metabolically stable than 1,3,4-oxadiazole (), which is prone to hydrolysis due to thiol group reactivity .

Substituent Effects

  • Methylene vs. Thioether Linkers : The methylene bridge in the target compound reduces susceptibility to oxidative metabolism compared to thioether-linked analogs (), which may undergo sulfoxidation.

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